molecular formula C10H11NO2 B1472854 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one CAS No. 1936457-30-5

1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one

Cat. No.: B1472854
CAS No.: 1936457-30-5
M. Wt: 177.2 g/mol
InChI Key: HBZXRLBAULSRAO-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is a chemical compound of significant interest in medicinal and organic chemistry research. It is built around the 2-pyridone pharmacophore, a versatile heterocyclic scaffold recognized for its synthetic versatility and broad biological relevance . The specific substitution pattern of this compound—featuring a 1,6-dimethyl configuration and a prop-2-yn-1-yloxy (propargyloxy) side chain at the 4-position—makes it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex chemical entities. The 2-pyridone core is known to be synthetically multilateral, serving as a key building block for constructing a wide range of heterocyclic compounds and as a raw material in drug synthesis . Research into analogous 2-pyridone structures has demonstrated their potential as privileged scaffolds for developing bioactive molecules with diverse activities, including antimicrobial and antiviral properties . The presence of the propargyl group offers a reactive handle for further chemical modification via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables researchers to readily generate libraries of triazole-containing derivatives for biological screening or to create molecular conjugates. This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1,6-dimethyl-4-prop-2-ynoxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-4-5-13-9-6-8(2)11(3)10(12)7-9/h1,6-7H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZXRLBAULSRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C12H11NO3
  • Molecular Weight : 221.23 g/mol
  • CAS Number : 127566-58-9

Synthesis

The synthesis of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one typically involves the reaction of appropriate pyridine derivatives with propargyl alcohol. The reaction conditions often include the use of bases such as potassium carbonate in solvent systems like acetone, facilitating the formation of the desired product with high purity levels (0.95) .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one exhibit significant antimicrobial properties. For instance, derivatives containing the propynyl ether moiety have shown promising activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported at 50 µg/ml, indicating substantial antibacterial effects .

Neuroprotective Effects

Research has indicated that compounds with a similar structure can influence neuroprotective pathways. For example, derivatives designed with a propargylalkoxy motif have been associated with promoting neuronal survival through mechanisms that inhibit monoamine oxidase (MAO) activity and modulate calcium channels . This suggests that 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one could potentially offer neuroprotective benefits.

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as MAO, which is crucial in neurodegenerative diseases.
  • Modulation of Protein Interactions : Studies suggest that these compounds can alter protein interactions within cellular pathways, affecting processes like apoptosis and cell proliferation .

Study 1: Antimicrobial Evaluation

A study evaluated various derivatives of pyridine compounds for their antimicrobial efficacy. The results indicated that those containing the propynyl ether exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study provided detailed MIC values and highlighted structure–activity relationships that could guide future drug design .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of pyridine derivatives in models of oxidative stress. The results showed that compounds similar to 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one significantly reduced neuronal cell death induced by oxidative agents. This study underscored the potential for these compounds in treating neurodegenerative conditions .

Data Tables

Biological Activity MIC (µg/ml) Tested Organisms Reference
Antibacterial50Staphylococcus aureus
Antibacterial50Escherichia coli
NeuroprotectionN/ANeuronal cell lines

Comparison with Similar Compounds

Substitution Patterns

The compound’s key structural features are compared to similar derivatives (Table 1):

Compound Name Substituents (Position) Similarity Index (if available) Reference
1,6-Dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one 4-propynyloxy, 1/6-methyl N/A Target
1,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one 4-CF₃, 1/6-methyl 0.83
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one 4-CF₃, 6-methyl 0.87
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one HCl 4-(methylaminoethoxy), 1/6-methyl N/A
5,6-Dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one 4-CF₃, 5/6-methyl N/A

Key Observations :

  • The propynyloxy group at position 4 distinguishes the target compound from trifluoromethyl (CF₃) or aminoethoxy analogs.
  • Methyl groups at 1/6 positions are common in several derivatives, likely improving metabolic stability by hindering oxidation .

Insights :

  • Low yields (e.g., 19% for CF₃ derivatives) highlight challenges in introducing bulky or electron-deficient substituents .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • CF₃ derivatives (e.g., 5,6-dimethyl-4-CF₃): Crystalline solids with defined melting points; CF₃ groups reduce polarity, impacting aqueous solubility .
  • Aminoethoxy derivatives (e.g., ): Hydrochloride salts improve solubility, as seen in 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one HCl (MW 232.71) .
  • Propynyloxy analogs : Expected to exhibit moderate solubility due to the hydrophobic alkyne group, though experimental data are lacking.

Spectroscopic Characterization

  • IR/NMR : CF₃ derivatives show distinct ¹⁹F NMR signals (e.g., δ -62 ppm for CF₃) and C≡C stretches (~2100 cm⁻¹) for propynyloxy groups .
  • Crystallography : Tools like SHELX and ORTEP () are critical for confirming substituent geometry and hydrogen-bonding patterns.

Pharmacological Activity

Analgesic and Anti-Allodynic Effects

  • CF₃ derivatives : Exhibit acute toxicity (LD₅₀ > 200 mg/kg in rodents) and analgesic activity in thermal plate tests (e.g., 36% pain inhibition at 50 mg/kg) .
  • Pyridin-2(1H)-ones with aryl/heteroaryl groups : Show potent anti-allodynic effects in rodent models (e.g., ED₅₀ < 10 mg/kg), suggesting substituent position (3/5 vs. 4/6) influences target selectivity .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (CF₃) : Enhance metabolic stability but may reduce receptor affinity compared to alkoxy groups.
  • Propynyloxy vs. aminoethoxy: The former’s alkyne moiety could enable click chemistry for targeted drug delivery, while the latter’s basic amino group may improve CNS penetration .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step approach:

  • Step 1: Preparation of the propargyloxy intermediate by alkylation of a hydroxy-substituted pyridin-2(1H)-one or related phenolic precursor with propargyl bromide.
  • Step 2: Further functionalization or purification to obtain the target compound with the desired substitution pattern, including methyl groups at positions 1 and 6.

Alkylation of Hydroxy Precursors with Propargyl Bromide

A common and robust method to introduce the prop-2-yn-1-yloxy group involves the reaction of hydroxy-substituted aromatic or heteroaromatic compounds with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone under reflux conditions.

Typical Procedure:

  • Suspend the hydroxy precursor (1 equiv) and K₂CO₃ (1.3–3 equiv) in acetone.
  • Stir the mixture at reflux for 30 minutes to activate the phenol.
  • Add propargyl bromide (1.2–1.6 equiv) dropwise.
  • Continue refluxing for 2.5 to 5 hours.
  • Cool the reaction mixture and extract the product with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Purify by recrystallization or chromatography.

Example Data:

Compound Hydroxy Precursor Base (equiv) Propargyl Bromide (equiv) Solvent Temp & Time Yield (%) Notes
4-(Prop-2-yn-1-yloxy)benzaldehyde 4-Hydroxybenzaldehyde 1.3 1.6 Acetone Reflux, 2.5 h 77 Crude used without further purification
1-Nitro-4-(prop-2-yn-1-yloxy)benzene 4-Nitrophenol 3 1.2 Acetone Reflux, 5 h 95 Recrystallized from ethanol

These conditions are adaptable to hydroxy-substituted pyridin-2(1H)-ones, enabling the formation of the propargyloxy substituent at the 4-position.

Specific Preparation of 1,6-Dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one

While direct literature specifically naming "1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one" is limited, analogous pyridinone derivatives with propargyloxy groups have been synthesized using the above alkylation strategy.

Proposed Synthetic Route:

  • Starting Material: 1,6-Dimethylpyridin-2(1H)-one with a free hydroxy group at position 4 or a precursor that can be hydroxylated at this position.

  • Alkylation: React the hydroxy compound with propargyl bromide in the presence of K₂CO₃ in acetone under reflux, as described above.

  • Purification: After reaction completion, isolate the product by extraction, drying, and recrystallization or chromatographic purification.

This approach is supported by analogous syntheses of 4-(prop-2-yn-1-yloxy) derivatives in pyridinone and quinolinone series, where propargyl bromide alkylation is a key step.

Reaction Conditions and Optimization

  • Base: Potassium carbonate is preferred for its mildness and effectiveness in deprotonating phenolic OH groups to facilitate nucleophilic substitution.
  • Solvent: Acetone is commonly used due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point (~56 °C) for effective reflux.
  • Temperature: Reflux conditions ensure sufficient energy for the substitution reaction.
  • Time: Reaction times vary from 2.5 to 5 hours depending on substrate reactivity.
  • Molar Ratios: Slight excess of propargyl bromide (1.2–1.6 equiv) ensures complete conversion.
  • Purification: Recrystallization from ethyl acetate/hexane or ethanol yields pure products.

Characterization and Yields

  • Yields reported for similar propargyloxy derivatives range widely from 34% to 98%, depending on substrate and reaction conditions.
  • Typical characterization includes:
    • 1H NMR: Signals for propargylic methylene (CH₂) as doublets (~4.7–5.0 ppm) and terminal alkyne proton (~2.5–2.6 ppm).
    • 13C NMR: Signals for alkyne carbons (~78–80 ppm).
    • IR Spectroscopy: Characteristic alkyne C≡C stretch (~2100–2120 cm⁻¹).
  • Elemental analysis confirms molecular formula consistency.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Range Notes
Hydroxy precursor 1,6-Dimethylpyridin-2(1H)-one or analogs Must have free 4-OH for alkylation
Base Potassium carbonate (1.3–3 equiv) Mild base, facilitates phenol deprotonation
Alkylating agent Propargyl bromide (1.2–1.6 equiv) Introduces prop-2-yn-1-yloxy group
Solvent Acetone Suitable for reflux and solubility
Reaction temperature Reflux (~56 °C) Ensures reaction completion
Reaction time 2.5–5 hours Depends on substrate and scale
Purification Recrystallization or chromatography Removes impurities, improves yield
Yield 34–98% Variable depending on substrate and conditions

Research Findings and Notes

  • The alkylation reaction is generally high-yielding and reproducible for a variety of hydroxy-substituted aromatic and heteroaromatic compounds.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard practice to determine completion.
  • The use of activated carbon during work-up can improve purity by removing colored impurities.
  • The propargyloxy group provides a handle for further functionalization, such as click chemistry or cross-coupling reactions, expanding the utility of the synthesized compound.
  • No significant side reactions reported under optimized conditions, but care should be taken to avoid over-alkylation or decomposition at prolonged reflux.

The preparation of 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one primarily involves the alkylation of the corresponding 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with propargyl bromide under basic conditions (potassium carbonate) in acetone at reflux. This method is well-established, adaptable, and yields the desired compound in moderate to high yields. The reaction parameters such as molar ratios, temperature, and reaction time are critical for optimizing yield and purity. Characterization by NMR and IR confirms the successful introduction of the propargyloxy group. This preparation method aligns with those reported for structurally related compounds in the literature, ensuring its reliability and reproducibility for research and pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for 1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one, and how do reaction conditions affect yields?

Methodological Answer:

  • Alkylation of Pyridinone Precursors : A common approach involves alkylating 4-hydroxy-6-methylpyridin-2(1H)-one with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This method prioritizes regioselectivity for the 4-position .
  • Multi-Component Reactions : Pyridin-2(1H)-one derivatives can be synthesized via one-pot reactions using carbonyl compounds and alkynes. For example, combining methyl vinyl ketone, propargyl alcohol, and ammonium acetate under acidic catalysis yields the core scaffold .
  • Yield Optimization : Yields vary significantly (19–67%) depending on solvent polarity, temperature, and catalyst choice. For instance, DMF enhances solubility of intermediates, while THF may favor cyclization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at 1- and 6-positions, propargyloxy at C-4). ¹H NMR typically shows a singlet for the C-1 methyl (~δ 3.2 ppm) and a triplet for the propargyl CH₂ (~δ 4.5 ppm) .
  • IR and Mass Spectrometry : IR identifies the lactam carbonyl (~1650–1700 cm⁻¹). High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Programs like SHELXL and visualization tools like Mercury resolve crystal packing and hydrogen-bonding networks, critical for confirming tautomeric forms (e.g., enol vs. keto).

Q. How does the propargyloxy substituent influence the compound’s reactivity and stability?

Methodological Answer:

  • Alkyne Reactivity : The propargyl group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for functionalization. However, it may oxidize under prolonged storage, requiring inert atmospheres or stabilizers like BHT .
  • Hydrolytic Stability : The ether linkage is susceptible to acidic hydrolysis. Stability assays (e.g., pH 1–7 buffers at 37°C) should monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized Assay Conditions : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration ≤0.1%). Use validated protocols like the MTT assay with controls for solvent interference .
  • Metabolic Stability Testing : Conflicting in vivo vs. in vitro results may stem from rapid metabolism. Microsomal assays (e.g., liver S9 fractions) identify labile groups (e.g., propargyloxy) for structural optimization .

Q. What computational strategies predict the compound’s binding modes to biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Tools like GROMACS model interactions with ATP-binding pockets. For example, the propargyloxy group may form π-π stacking with Phe residues in kinase domains .
  • Docking Studies (AutoDock Vina) : Prioritize flexible docking to account for conformational changes in the pyridinone ring. Validate predictions with mutagenesis data (e.g., Kd measurements for mutant vs. wild-type enzymes) .

Q. How to design regioselective multi-step syntheses for analogs with modified substituents?

Methodological Answer:

  • Orthogonal Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) to protect the 4-hydroxy group during methylation at C-1 and C-6. Deprotection with TBAF enables subsequent propargylation .
  • Late-Stage Functionalization : Pd-catalyzed cross-coupling (e.g., Sonogashira) introduces aryl/alkynyl groups at C-4 without disrupting the lactam core .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1,6-dimethyl-4-(prop-2-yn-1-yloxy)pyridin-2(1H)-one

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